![molecular formula C11H15Cl2NO2S B1142657 4-[(4-氯苯基)磺酰基]哌啶盐酸盐 CAS No. 16310-38-6](/img/no-structure.png)

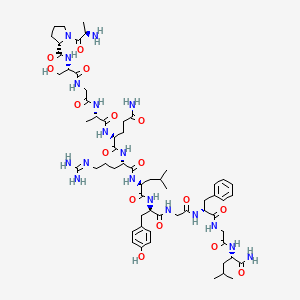

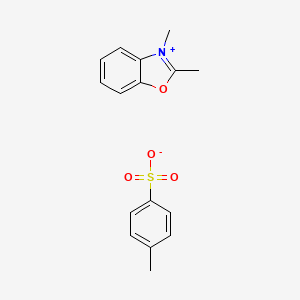

4-[(4-氯苯基)磺酰基]哌啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-[(4-Chlorophenyl)sulfonyl]piperidine derivatives involves multiple steps, including condensation reactions and sulfonation processes. For instance, compounds similar in structure, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, are synthesized via the condensation of related alcohols with sulfonyl chlorides in the presence of a base, highlighting a common pathway for the introduction of the sulfonyl group onto the piperidine ring (Girish et al., 2008).

Molecular Structure Analysis

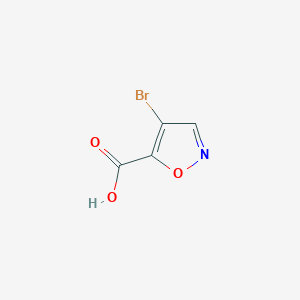

The molecular structure of compounds related to 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride demonstrates a chair conformation of the piperidine ring, with the sulfonyl group influencing the overall geometry. Crystallographic studies reveal tetrahedral geometries around the sulfur atom, indicating a consistent structural framework among sulfonamide derivatives (Girish et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of 4-[(4-Chlorophenyl)sulfonyl]piperidine derivatives often involves the functionalization of the piperidine ring or the sulfonyl group. These compounds participate in various chemical reactions, such as substitutions or couplings, to produce a wide range of derivatives with potential biological activities. The presence of the sulfonyl group significantly impacts the chemical properties, providing sites for further chemical modifications (Vinaya et al., 2009).

科学研究应用

Application 1: Analgesic Activity

- Scientific Field : Pharmacology

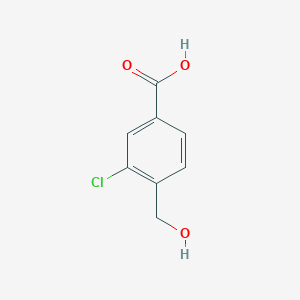

- Summary of the Application : A series of 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives were synthesized and tested as potential analgesic compounds .

- Methods of Application or Experimental Procedures : The derivatives were synthesized by reacting 1 mol of 4-(4-chlorophenyl)-4-hydroxypiperidine with the corresponding substituted phenacyl halide in ethanol under reflux .

- Results or Outcomes : All the derivatives exhibited significant analgesic activity in male Wistar rats at a dose of 50mg/kg of body weight after intramuscular injection, when tested by thermal stimuli (tail flick test) .

Application 2: Hypotensive Activity

- Scientific Field : Pharmacology

- Summary of the Application : The same series of 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives were also evaluated for their effect on hypotensive activity .

- Methods of Application or Experimental Procedures : The same synthesis method was used as in the analgesic activity study .

- Results or Outcomes : Compounds 2, 3 and 5 produced a reduction in blood pressure in normotensive rats .

属性

CAS 编号 |

16310-38-6 |

|---|---|

产品名称 |

4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE |

分子式 |

C11H15Cl2NO2S |

分子量 |

296.21 |

同义词 |

4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。